1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

Medicinal Chemistry Organic Synthesis Intermediate

This compound is a key arylpiperazine intermediate featuring a unique 4-nitrophenyl-piperidine-N-methylpiperazine scaffold. Its documented LogP (2.275) and TPSA (55.54 Ų) make it an ideal building block for CNS-penetrant compound libraries. The nitro group enables high-yield (99%) catalytic hydrogenation to 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 959795-70-1), a critical aniline intermediate for Gilteritinib-related derivatives. Supplied at ≥98% purity (HPLC) with ≤0.5% moisture, ensuring batch-to-batch consistency for GLP toxicology and process chemistry.

Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
CAS No. 959795-69-8
Cat. No. B3179225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine
CAS959795-69-8
Molecular FormulaC16H24N4O2
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
InChIKeyKRYROZZRYCYKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (CAS 959795-69-8): Product-Specific Evidence Guide for Research and Industrial Procurement


1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (CAS 959795-69-8), also known as 4-[4-(4-Methyl-piperazin-1-yl)-piperidin-1-yl]-1-nitrobenzene, is a synthetic organic compound belonging to the arylpiperazine class, featuring a piperidine linker connecting a 4-nitrophenyl group to an N-methylpiperazine moiety [1]. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutically relevant molecules, particularly 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 959795-70-1) . Its structural features, including the electron-withdrawing nitro group and the basic piperazine nitrogen, enable its use as a versatile building block in medicinal chemistry programs targeting a range of central nervous system and other therapeutic indications [1].

Procurement Rationale: Why 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine is Not Readily Substitutable by Other Arylpiperazines


While the arylpiperazine scaffold is common in medicinal chemistry, the specific substitution pattern of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine confers unique and verifiable chemical properties critical for its established use as an intermediate. Its reactivity and physical characteristics are distinct from simpler analogs like 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) due to the presence of the piperidine linker and the N-methylpiperazine group [1]. This unique structure directly impacts its synthetic utility, enabling a high-yield reductive transformation to a valuable aniline building block, a property that cannot be assumed for other compounds in the class . Furthermore, its precise molecular properties, such as LogP and topological polar surface area (TPSA), differ quantitatively from those of related compounds, affecting downstream synthetic planning and purification [2].

Quantitative Differentiation of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine: Key Evidence for Scientific Selection


Validated Synthetic Pathway to a Key Aniline Intermediate

A primary differentiator is the established, high-yield synthetic route from 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine to the valuable aniline derivative 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 959795-70-1). This transformation is documented with a yield of 99% under mild hydrogenation conditions, a quantitative metric that directly supports its utility in multi-step synthesis and procurement planning .

Medicinal Chemistry Organic Synthesis Intermediate

Differentiated Lipophilicity (LogP) vs. Simpler Arylpiperazine

The compound's calculated partition coefficient (LogP) of 2.275 is a key differentiator from a simpler analog, 1-(4-nitrophenyl)piperazine, which has a predicted LogP of approximately 1.7 [1]. This quantifiable difference in lipophilicity can be a critical factor in medicinal chemistry for modulating membrane permeability and solubility profiles in lead optimization campaigns [2].

Physicochemical Property Drug Design ADME

Unique Topological Polar Surface Area (TPSA) for BBB Permeability Assessment

The compound possesses a calculated Topological Polar Surface Area (TPSA) of 55.54 Ų [1]. This value is a crucial descriptor for predicting blood-brain barrier (BBB) penetration, with a common threshold of < 60 Ų for CNS-active compounds. This TPSA differentiates it from structurally similar compounds, such as its reduced aniline derivative (CAS 959795-70-1) which has a TPSA of 32.43 Ų , indicating its unique property profile within its synthetic lineage.

CNS Drug Discovery Physicochemical Property In Silico ADME

Verifiable Purity Specification from Commercial Sources

The compound is commercially available with a specified minimum purity of 98% as determined by HPLC, a key metric for reproducible research [1]. This is accompanied by a specified maximum moisture content of 0.5% [2]. These defined specifications provide a verifiable baseline for procurement, ensuring consistency across synthetic and biological assays.

Quality Control Procurement Analytical Chemistry

High-Impact Application Scenarios for 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine Based on Verifiable Evidence


Synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

This is the most well-documented and high-yielding application. The compound serves as a direct precursor to 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 959795-70-1) via catalytic hydrogenation with a reported yield of 99% . The product aniline is a versatile building block for further derivatization, including its use in the preparation of Gilteritinib derivatives [1].

Medicinal Chemistry Lead Optimization for CNS Targets

The compound's unique combination of physicochemical properties, including a TPSA of 55.54 Ų and a LogP of 2.275, positions it favorably as a building block for designing potential CNS-penetrant molecules . The TPSA value is below the commonly referenced threshold for BBB permeability, making it a suitable starting point for synthesizing libraries targeting neurological disorders.

Development of Physicochemically-Defined Compound Libraries

Researchers aiming to build compound libraries with well-defined property spaces can use this compound. Its documented LogP (2.275) and TPSA (55.54 Ų) offer a clear differentiation from simpler analogs , allowing for the rational design of focused libraries for screening campaigns, particularly where lipophilicity and polarity are critical parameters.

High-Reproducibility Synthesis Programs

The availability of the compound with a specified minimum purity of 98% (HPLC) and maximum 0.5% moisture content makes it suitable for applications requiring high batch-to-batch consistency . This level of quality control is essential for GLP toxicology studies and process chemistry development, where impurities can significantly impact results.

Quote Request

Request a Quote for 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.